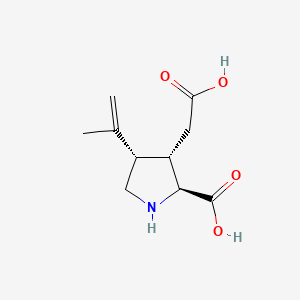

beta-Kainic acid

Description

Discovery and Isolation of Kainic Acid from Marine Organisms

Kainic acid was first isolated in 1953 from the red seaweed Digenea simplex, known in Japan as "Kainin-sou" or "Makuri". wikipedia.org For centuries, extracts of this alga have been used in traditional medicine as an anthelmintic agent to treat parasitic worm infections. nih.govscielo.br The active compound, initially named digenic acid, was later renamed kainic acid to avoid confusion with other derivatives from Digenea. nih.gov Another marine red alga, Chondria armata, was also identified as a natural source of kainic acid. wikipedia.orgscielo.br The isolation of kainic acid was a significant step, paving the way for its use in medicine and scientific research. nih.govresearchgate.net

Early Recognition of Kainic Acid as a Neuroexcitatory Amino Acid

While initially utilized for its anthelmintic properties, the most profound impact of kainic acid has been in the field of neuroscience. nih.govresearchgate.net In the early 1970s, researchers discovered its potent ability to excite neurons. mdpi.com This excitatory action is due to its function as a potent agonist for a specific subtype of ionotropic glutamate (B1630785) receptors, which were subsequently named kainate receptors (KARs). nih.govmdpi.comnih.gov Kainic acid's structural similarity to the primary excitatory neurotransmitter, glutamate, allows it to bind effectively to these receptors, leading to an influx of ions and neuronal stimulation. nih.govnih.gov This discovery was pivotal in the initial characterization and classification of glutamate receptors, solidifying kainic acid's role as a crucial pharmacological tool for studying the central nervous system. nih.govnih.govacs.org

Biosynthetic Pathways of Kainic Acid

The journey to understanding how marine algae produce kainic acid has been a subject of extensive research, culminating in the elucidation of its biosynthetic pathway.

The biosynthesis of kainic acid is a concise two-enzyme process that starts with fundamental precursors. nih.govnih.gov The pathway begins with the N-prenylation of L-glutamic acid with dimethylallyl pyrophosphate (DMAPP) to form an intermediate known as prekainic acid. wikipedia.orgnih.govnoaa.gov This initial step is followed by a stereocontrolled cyclization of prekainic acid to form the characteristic pyrrolidine (B122466) ring structure of kainic acid. wikipedia.orgnoaa.gov This cyclization is a critical step that establishes the final architecture of the molecule. wikipedia.org

Through genomic sequencing of kainic acid-producing seaweeds like Digenea simplex and Palmaria palmata, researchers identified a gene cluster responsible for its biosynthesis, termed the kainic acid biosynthesis (kab) genes. wikipedia.orgnih.govnoaa.gov This cluster contains the genes for the two key enzymes:

KabA: An N-prenyltransferase that catalyzes the initial reaction between L-glutamic acid and DMAPP to produce prekainic acid. wikipedia.orgnoaa.gov

KabC: An α-ketoglutarate-dependent dioxygenase that facilitates the cyclization of prekainic acid to yield kainic acid. wikipedia.orgnoaa.govresearchgate.net This enzyme is also capable of producing a related compound, kainic acid lactone. wikipedia.orgnoaa.gov

The discovery and characterization of these enzymes have not only provided a complete picture of kainic acid's natural synthesis but have also opened avenues for its scalable biotechnological production. nih.govnih.govnoaa.gov

Structure

3D Structure

Properties

CAS No. |

59905-23-6 |

|---|---|

Molecular Formula |

C10H15NO4 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(2R,3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1 |

InChI Key |

VLSMHEGGTFMBBZ-LKEWCRSYSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CN[C@H]([C@H]1CC(=O)O)C(=O)O |

Canonical SMILES |

CC(=C)C1CNC(C1CC(=O)O)C(=O)O |

Origin of Product |

United States |

Kainate Receptor Biology and Pharmacology

Classification and Subtype Characterization of Kainate Receptors

Ionotropic Glutamate (B1630785) Receptor Family Context

Kainate receptors belong to the ionotropic glutamate receptor (iGluR) family, which are ligand-gated ion channels responsible for the majority of fast excitatory neurotransmission in the vertebrate brain. frontiersin.orgnih.gov This family is broadly categorized into three main subtypes based on their selective agonists: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, N-methyl-D-aspartate (NMDA) receptors, and kainate receptors. nih.govnih.gov While all iGluRs are activated by the endogenous neurotransmitter glutamate, their distinct subunit compositions, pharmacological profiles, and gating kinetics give rise to their unique roles in synaptic function. frontiersin.orgnih.gov

Structurally, iGluRs are tetrameric protein complexes, meaning they are composed of four individual subunit proteins that assemble to form a central ion channel pore. nih.govnih.govresearchgate.net Each subunit possesses a modular design, featuring an extracellular amino-terminal domain (ATD), an extracellular ligand-binding domain (LBD), a transmembrane domain (TMD) that forms the ion channel, and an intracellular C-terminal domain (CTD). nih.govnih.gov The ATD is involved in subunit assembly, while the LBD is responsible for binding glutamate and other specific ligands. nih.govplos.org This binding event triggers a conformational change that opens the ion channel, allowing the influx of cations and subsequent neuronal excitation. researchgate.netplos.org

Kainate Receptor Subunit Composition (GluK1-GluK5)

The functional diversity of kainate receptors stems from the assembly of different combinations of five distinct subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. nih.govfrontiersin.org These subunits are categorized into two groups based on their affinity for kainate. researchgate.netelifesciences.org

Low-affinity subunits (GluK1-3): These subunits (formerly known as GluR5-7) can form functional homomeric receptors (composed of identical subunits) or heteromeric receptors (composed of different subunits) with other low-affinity subunits. researchgate.netnih.govmdpi.com They generally exhibit a lower affinity for kainate. oup.com

High-affinity subunits (GluK4-5): These subunits (formerly KA1 and KA2) cannot form functional channels on their own. elifesciences.orgmdpi.com They must co-assemble with one of the low-affinity subunits (GluK1-3) to form functional heteromeric receptors. elifesciences.orgelifesciences.org The inclusion of high-affinity subunits into the receptor complex typically increases the receptor's affinity for agonists. houptlab.org

The specific combination of these subunits within a tetrameric receptor dictates its pharmacological and biophysical properties, including its sensitivity to agonists, desensitization kinetics, and ion permeability. mdpi.comelifesciences.org For instance, homomeric GluK1-3 receptors generally show rapid and profound desensitization in response to glutamate. nih.gov The assembly of different subunits allows for a wide array of receptor configurations, contributing to the diverse functional roles of kainate receptors in the brain. elifesciences.orgelifesciences.org Recent studies have even revealed the potential for tri- and tetra-heteromeric KARs, further expanding their molecular diversity. nih.gov

| Subunit | Affinity Group | Homomeric Channel Formation | Primary Assembly Partners |

|---|---|---|---|

| GluK1 | Low | Yes | GluK2, GluK4, GluK5 |

| GluK2 | Low | Yes | GluK1, GluK3, GluK5 |

| GluK3 | Low | Yes | GluK2 |

| GluK4 | High | No | GluK1, GluK2, GluK3 |

| GluK5 | High | No | GluK1, GluK2, GluK3 |

Anatomical and Subcellular Localization of Kainate Receptors in Neural Circuits

The functional impact of kainate receptors is critically dependent on their precise location within neural circuits, both in terms of their distribution across different brain regions and their specific placement at the subcellular level.

Presynaptic and Postsynaptic Expression Patterns

Unlike AMPA and NMDA receptors, which are predominantly found at the postsynaptic density of excitatory synapses, kainate receptors exhibit a more varied distribution, with significant expression at both presynaptic and postsynaptic sites. researchgate.netnih.gov This dual localization allows them to modulate neuronal activity in a more complex manner.

Presynaptic Localization: A substantial body of evidence indicates that KARs are located on the axon terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. researchgate.netfrontiersin.org At these presynaptic sites, KARs act as modulators of neurotransmitter release. nih.govnih.gov Activation of presynaptic KARs can either facilitate or inhibit the release of neurotransmitters, depending on the specific synapse and the level of neuronal activity. nih.govnih.gov For example, at the well-studied mossy fiber synapse in the hippocampus, presynaptic KARs are known to facilitate glutamate release. nih.govjneurosci.org Conversely, at other synapses, KAR activation can suppress neurotransmitter release. nih.gov

Postsynaptic Localization: Kainate receptors are also found on the postsynaptic membrane of neurons, where they contribute to the excitatory postsynaptic current (EPSC). researchgate.netfrontiersin.org Postsynaptic KARs typically generate a slower and smaller component of the EPSC compared to AMPA receptors. elifesciences.org This suggests a role in fine-tuning the postsynaptic response to glutamate. In some specific neural pathways, such as in the retina, synaptic transmission is mediated exclusively by postsynaptic kainate receptors. researchgate.net

Regional Distribution of Kainate Receptors in the Central Nervous System

Kainate receptors are widely distributed throughout the CNS, but their expression levels and the predominant subunit compositions vary significantly across different brain regions. oup.comfrontiersin.org This differential distribution underlies their involvement in a diverse range of brain functions. High densities of KARs are found in several key areas:

Hippocampus: This structure, crucial for learning and memory, shows particularly high levels of KAR expression. frontiersin.orgucl.ac.uk The CA3 region, in particular, has a high density of KARs containing the GluK2 subunit, especially at the mossy fiber synapses. jneurosci.orgucl.ac.uk GluK1-containing receptors are predominantly expressed in hippocampal interneurons. frontiersin.org

Cerebellum: The cerebellum, involved in motor control and coordination, also exhibits significant KAR expression, particularly in the granule cell layer. nih.gov

Striatum: As part of the basal ganglia, the striatum plays a role in motor control and reward. Both corticostriatal and thalamostriatal terminals in the striatum express presynaptic KARs. jneurosci.org

Cerebral Cortex: KARs are widespread throughout the cerebral cortex, contributing to synaptic transmission and plasticity. nih.gov

Olfactory Bulb: All KAR subunits are expressed in the olfactory bulb, where they are found in both synaptic and extrasynaptic locations, suggesting a role in processing olfactory information. houptlab.org

Spinal Cord and Dorsal Root Ganglia: KARs are present in the spinal cord and are the primary glutamate receptors in dorsal root ganglion neurons, implicating them in the processing of sensory information, including pain. oup.comresearchgate.net

| Brain Region | Notable Expression Pattern | Primary Subunits Implicated |

|---|---|---|

| Hippocampus (CA3) | High density at mossy fiber synapses (presynaptic and postsynaptic) | GluK2, GluK3, GluK5, KA2 |

| Hippocampus (Interneurons) | High expression | GluK1 |

| Cerebellum | High density in granule cell layer | - |

| Striatum | Presynaptic on corticostriatal and thalamostriatal terminals | GluR6/7 (GluK2/3), KA2 (GluK5) |

| Cortex | Widespread expression | - |

| Spinal Cord | Present in sensory pathways | - |

Electrophysiological and Biophysical Properties of Kainate Receptors

The electrophysiological and biophysical characteristics of kainate receptors are fundamental to their function as modulators of synaptic transmission and neuronal excitability. These properties are largely determined by their subunit composition and interactions with auxiliary proteins.

Key properties include:

Channel Conductance: Kainate receptors are cation-permeable channels, primarily conducting sodium (Na+) ions. jneurosci.org The single-channel conductance of KARs is generally low, which contributes to the relatively small amplitude of KAR-mediated EPSCs. oup.com

Calcium Permeability: The permeability of KARs to calcium (Ca2+) is highly dependent on their subunit composition and RNA editing. jneurosci.org For example, unedited GluK2 receptors and receptors containing the GluK3 subunit are permeable to Ca2+. jneurosci.org The influx of Ca2+ through KARs can trigger intracellular signaling cascades.

Gating and Desensitization: A hallmark of kainate receptors is their rapid desensitization in the continued presence of an agonist like glutamate. nih.govnih.gov This means that after an initial opening, the channel closes even though the agonist is still bound. The rate of desensitization and the subsequent recovery from this state are key factors that shape the time course of synaptic responses mediated by KARs. nih.gov Recovery from desensitization is notably slower for KARs compared to AMPA receptors. nih.gov Receptors containing the GluK3 subunit, for instance, exhibit particularly fast desensitization, making them sensitive only to brief, high concentrations of glutamate. jneurosci.org

Voltage Dependence: Some kainate receptors, particularly those containing the GluK3 subunit, show strong voltage sensitivity due to a high-affinity binding site for intracellular polyamines like spermine. jneurosci.org This results in a block of the channel at positive membrane potentials, a phenomenon known as inward rectification.

Modulation by Auxiliary Subunits: The biophysical properties of KARs can be significantly modified by auxiliary proteins, most notably the Neto proteins (Neto1 and Neto2). nih.govelifesciences.org For example, Neto1 and Neto2 can alter the desensitization rate of GluK1-containing receptors. elifesciences.org Neto1, in particular, is crucial for the characteristic slow kinetics of KAR-mediated EPSCs observed at hippocampal mossy fiber synapses. nih.gov

Metabotropic-like Functions: In addition to their canonical function as ion channels, there is growing evidence that kainate receptors can also signal through metabotropic pathways, independent of their ion channel activity. jneurosci.orgnih.gov This can involve the activation of G-proteins and subsequent intracellular signaling cascades, which can modulate neurotransmitter release and other cellular processes. jneurosci.orgnih.gov

Ion Permeability Characteristics

Kainate receptors (KARs) are ionotropic glutamate receptors that form cation-selective ion channels. tocris.com These channels are primarily permeable to sodium (Na+) and potassium (K+) ions. wikipedia.org The single-channel conductance of KARs is approximately 20 picosiemens (pS), which is comparable to that of AMPA receptors. wikipedia.org

A key feature of KARs is their variable permeability to calcium (Ca2+), which is largely determined by the subunit composition and RNA editing of the receptor. wikipedia.orgreactome.org The subunits GluK1 and GluK2 contain a specific site in their pore-lining region, known as the Q/R site. tocris.com Post-transcriptional RNA editing can change a glutamine (Q) residue to an arginine (R) at this site. tocris.com Unedited receptors containing glutamine (e.g., GluR6Q) are permeable to Ca2+, whereas edited receptors with arginine (e.g., GluR6R) have significantly reduced Ca2+ permeability. pnas.org Specifically, the Ca2+/monovalent ion permeability ratio is about 1.2 for the unedited GluR6Q and 0.47 for the edited GluR6R. pnas.org This editing process provides a mechanism to control Ca2+ influx through KAR channels, which can in turn modulate synaptic activity. pnas.org

The ion permeability of KARs is also influenced by the presence of external ions. Both anions and cations are required for receptor activation, a feature that distinguishes KARs from other ligand-gated ion channels like AMPA and NMDA receptors. nih.govjneurosci.org The type of external ion present can regulate the gating properties and response amplitude of KARs. nih.gov

Gating Kinetics and Receptor Activation Dynamics

The gating kinetics of kainate receptors, which describe the transitions between closed, open, and desensitized states, are characteristically slower than those of AMPA receptors. wikipedia.orgmdpi.com This results in postsynaptic potentials generated by KARs having slower rise and decay times compared to those mediated by AMPA receptors. wikipedia.org The activation of KARs is a complex process that is not solely dependent on the binding of an agonist like glutamate. It also requires the presence of external monovalent anions and cations, which act as co-activators. nih.govjneurosci.org In the absence of these external ions, KARs can enter an inactive state, even when bound to glutamate. jneurosci.org

Upon agonist binding, KARs undergo a series of conformational changes that lead to channel opening and subsequent desensitization, a state where the channel closes despite the continued presence of the agonist. mdpi.comnih.gov The rate and extent of desensitization are influenced by the stability of the dimer assembly of the ligand-binding domains (LBDs). embopress.org An inverse relationship exists between the stability of this dimer and the rate of desensitization. embopress.org

Recent studies using cryo-electron microscopy have provided structural insights into the dynamics of KARs. Intriguingly, in the absence of a ligand (apo state), GluK2 KARs can adopt a desensitized conformation, suggesting that desensitization can occur prior to activation. nih.govresearchgate.net The binding of a partial agonist can lead to the receptor populating both desensitized and non-active/non-desensitized states, highlighting the complex molecular mechanisms of partial agonism. nih.govresearchgate.net

The gating kinetics of KARs can be modulated by auxiliary proteins. For example, Neto2 slows down the desensitization of KARs and can also slow the decay of responses to brief pulses of glutamate, particularly for receptors containing the GluK5 subunit. jneurosci.org

Modulation of Synaptic Current Dynamics

Kainate receptors play a significant modulatory role in synaptic transmission, influencing both excitatory and inhibitory circuits. researchgate.netnih.gov At postsynaptic sites, they contribute to excitatory postsynaptic currents (EPSCs), which are typically of small amplitude and exhibit slow kinetics. mdpi.compnas.org These slow kinetics allow for the summation of synaptic responses during repetitive stimulation. pnas.org This is in contrast to the faster kinetics of AMPA receptor-mediated currents at the same synapse, suggesting that a single glutamatergic synapse can integrate excitatory inputs over different time scales. pnas.org

Presynaptically, the activation of KARs can modulate the release of neurotransmitters. wikipedia.orgresearchgate.net This can occur at both excitatory and inhibitory synapses. researchgate.net For instance, in the CA2 region of the hippocampus, activation of KARs depresses glutamatergic synaptic transmission through a presynaptic mechanism involving G-protein and protein kinase A activation. nih.gov In the olfactory bulb, KARs, including those containing the GluK1 subunit, modulate both excitatory and inhibitory transmission, suggesting their participation in the regulation of synaptic circuits that process odor information. nih.gov

The modulatory effects of KARs can be either ionotropic, directly related to ion flow through the channel, or metabotropic, involving intracellular signaling cascades. wikipedia.orgportlandpress.com Metabotropic actions can be initiated by KAR activation and can affect transmitter release. researchgate.net For example, KARs can regulate neuronal excitability by inhibiting Ca2+-dependent K+ channels through a G-protein-coupled mechanism. portlandpress.com

The specific subunit composition of the KAR and its interaction with auxiliary proteins like Neto2 can fine-tune its influence on synaptic current dynamics. jneurosci.orgarxiv.org Neto2, for instance, slows the decay of KAR-mediated synaptic currents. jneurosci.org

Molecular Mechanisms of Kainate Receptor Function

Agonist Binding and Receptor Conformational Changes

The activation of kainate receptors is initiated by the binding of an agonist, such as glutamate, to the ligand-binding domain (LBD). nih.gov The LBD is a bilobed structure, and agonist binding induces a cleft closure, bringing the two lobes closer together. nih.gov The degree of this cleft closure is generally proportional to the efficacy of the agonist, meaning full agonists induce a greater degree of closure than partial agonists. nih.govnih.gov This conformational change in the LBD is a critical step that ultimately leads to the opening of the ion channel. nih.gov

Structural studies have revealed that the LBDs of KARs assemble into dimers, and the stability of this dimer interface plays a crucial role in receptor gating, particularly in the process of desensitization. embopress.org The binding of an agonist triggers conformational changes not only within a single LBD but also in the quaternary structure of the entire receptor, which is a tetramer. pnas.org In the desensitized state, the LBDs undergo a significant rearrangement, causing a separation of the four subunits. pnas.org

Interestingly, different agonists can elicit distinct conformational changes in the LBD, even during desensitization, suggesting a complex relationship between agonist structure and receptor function. nih.gov Cryo-electron microscopy studies have provided detailed snapshots of these conformational states. For instance, full-length GluK2 kainate receptors have been visualized in both a resting state (bound to an antagonist) and a desensitized state (bound to an agonist). pnas.org These studies have revealed that the apo state (ligand-free) of the receptor can exist in a desensitized conformation, a unique feature among ionotropic glutamate receptors. nih.govresearchgate.net

Receptor Trafficking and Surface Expression Regulation

The expression of kainate receptors on the cell surface is a tightly regulated process that is crucial for their function. mdpi.com This regulation occurs at multiple levels, including subunit assembly, endoplasmic reticulum (ER) retention, and post-translational modifications.

Not all KAR subunits can form functional homomeric channels. The high-affinity subunits, GluK4 and GluK5, must co-assemble with low-affinity subunits (GluK1-GluK3) to form functional receptors. mdpi.com The KA2 (GluK5) subunit, for example, is retained in the ER when expressed alone and requires co-expression with a subunit like GluR6 (GluK2) to be trafficked to the plasma membrane. nih.gov This ER retention is mediated by specific trafficking signals within the C-terminus of the KA2 subunit, including an arginine-rich motif. jneurosci.orgresearchgate.net

Agonist binding itself can act as a quality control step for the forward trafficking of assembled receptors from the ER. mdpi.com Reduced agonist affinity in mutated subunits can lead to markedly reduced surface expression. mdpi.com Furthermore, RNA editing of subunits like GluK2 can also influence plasma membrane expression. mdpi.com

Post-translational modifications play a significant role in regulating KAR surface expression. frontiersin.org For the GluK2 subunit, a coordinated interplay between palmitoylation, phosphorylation, and SUMOylation governs its trafficking. frontiersin.org Basal palmitoylation helps to stabilize KARs at the cell surface. frontiersin.org Agonist stimulation leads to depalmitoylation, which then promotes phosphorylation and subsequent SUMOylation, triggering receptor endocytosis. frontiersin.org

Protein-Protein Interactions Modulating Kainate Receptor Function

Kainate receptors interact with a variety of intracellular proteins that modulate their trafficking, synaptic localization, and functional properties. portlandpress.comnih.gov Many of these interactions are mediated by the C-terminal cytoplasmic tail of the KAR subunits, which is a region of significant divergence among different subunits and splice variants. portlandpress.comnih.gov

Several interacting proteins contain PDZ domains, which are common protein-protein interaction motifs. Proteins such as PSD-95, SAP97, PICK1, and GRIP1 have been shown to bind to KAR subunits. mdpi.comportlandpress.comnih.gov For example, the binding of PSD-95 to the GluR6a subunit can cause clustering of kainate receptors in heterologous systems. portlandpress.com The interactions with PICK1 and GRIP are important for maintaining KAR-mediated synaptic function at mossy fiber-CA3 synapses. mdpi.com

Other interacting proteins are involved in linking KARs to the cytoskeleton and modulating their signaling pathways. For instance, the Collapsin Response Mediator Protein 2 (CRMP2) and CRMP4 interact with the GluK5 subunit. jneurosci.org This interaction tethers KAR activity to cytoskeleton dynamics and is involved in modulating neuronal maturation and neurite outgrowth. jneurosci.org

Auxiliary subunits, such as Neto2, also play a crucial role in modulating KAR function through protein-protein interactions. jneurosci.orgarxiv.org Neto2 can alter the gating kinetics of KARs, for example, by slowing down desensitization. jneurosci.org Structural studies have shown how Neto2 associates with the GluK2 receptor, influencing its gating and pore properties. mdpi.comarxiv.org

PDZ Domain-Containing Protein Interactions

Kainate receptors (KARs) are subject to complex regulation through interactions with various intracellular proteins. A critical class of these interacting partners are proteins containing PDZ domains, which are modular protein-protein interaction domains that play a pivotal role in assembling signaling complexes and anchoring receptors at the synapse. The C-terminal tails of several KAR subunits contain specific motifs that allow them to bind to the PDZ domains of scaffolding proteins, thereby influencing receptor trafficking, synaptic localization, and function.

Key PDZ domain-containing proteins that interact with KARs include Postsynaptic Density protein 95 (PSD-95), Glutamate Receptor Interacting Protein (GRIP), Protein Interacting with C Kinase 1 (PICK1), and syntenin. nih.govmdpi.com Research has shown that these interactions are often subunit-specific. For instance, PSD-95 and SAP-102 have been demonstrated to directly interact with the GluK2 and GluK5 subunits. mdpi.com The C-terminal sequence of GluK2 (E-T-M-A) binds to the PDZ1 domain of PSD-95, an interaction that promotes the clustering of KARs and accelerates their recovery from desensitization. mdpi.com Similarly, GluK1 isoforms can also bind PSD-95. mdpi.com

The proteins GRIP and PICK1 are essential for maintaining the synaptic stability of KARs. nih.govplos.org Studies at the hippocampal mossy fiber-CA3 synapses have revealed that disrupting the interaction of either GRIP or PICK1 with KARs leads to a significant decrease in KAR-mediated synaptic transmission. nih.govplos.org It is proposed that PICK1 targets protein kinase C alpha (PKCα) to phosphorylate KAR subunits, such as GluR5, which in turn stabilizes the receptor at the synapse through an interaction with GRIP. nih.gov Furthermore, the auxiliary subunits of KARs, such as Neto2, can also engage in these PDZ-based interactions. Neto2 contains a PDZ binding motif and has been found to interact with GRIP, potentially stabilizing the GluK2:GRIP complex and thereby regulating the synaptic abundance of KARs. plos.org These PDZ domain-mediated interactions are a fundamental requirement for the synaptic trafficking and plasticity of KARs. pnas.org

Table 1: Interactions of Kainate Receptor Subunits with PDZ Domain-Containing Proteins

| PDZ Protein | Interacting KAR Subunit(s) | Functional Consequence |

|---|---|---|

| PSD-95 | GluK1b, GluK1c, GluK2, GluK5 | Promotes receptor clustering; accelerates recovery from desensitization. mdpi.com |

| GRIP | GluK1, GluK2, GluR5, GluR6 | Required to maintain KAR-mediated synaptic function; stabilizes receptors at the synapse. nih.govplos.org |

| PICK1 | GluK1, GluK2, GluR5, GluR6 | Required to maintain KAR-mediated synaptic function; involved in PKC-dependent regulation. nih.govcore.ac.uk |

| Syntenin | GluK1, GluR5, GluR6 | Binds to KARs, though the functional role is less defined than for GRIP/PICK1. nih.govmdpi.com |

Interaction with Ion Transporters (e.g., KCC2)

Beyond scaffolding proteins, kainate receptors engage in significant functional interactions with ion transporters, most notably the neuron-specific K-Cl⁻ cotransporter 2 (KCC2). KCC2 is crucial for maintaining low intracellular chloride concentrations in mature neurons, which is essential for the hyperpolarizing action of GABAergic inhibition. The interaction between KARs and KCC2 reveals a novel layer of cross-talk between the glutamatergic and GABAergic systems, impacting both excitatory and inhibitory balance. scholaris.ca

Furthermore, the KAR-KCC2 interaction plays a dynamic role in the trafficking of the transporter. The GluK2 subunit has been shown to promote the recycling of KCC2 back to the neuronal surface membrane. researchgate.netnih.gov This process is itself subject to regulation, as it is enhanced by the phosphorylation of specific residues on the C-terminal of GluK2 by Protein Kinase C (PKC). researchgate.netnih.gov By increasing the amount of functional KCC2 at the plasma membrane, this GluK2-mediated regulation leads to a more hyperpolarized reversal potential for GABA, thereby strengthening synaptic inhibition. nih.gov This interaction highlights a sophisticated mechanism where the activity of an excitatory glutamate receptor can directly modulate the efficacy of inhibitory neurotransmission. scholaris.ca

Table 2: Key Findings of the Kainate Receptor-KCC2 Interaction

| Interacting Subunit | Key Effect on KCC2 | Regulatory Mechanism | Functional Outcome |

|---|---|---|---|

| GluK2 | Promotes oligomerization and surface expression. frontiersin.orgresearchgate.net | Direct protein-protein interaction. | Enhances KCC2-mediated Cl⁻ extrusion. nih.gov |

| GluK2 | Increases surface recycling of KCC2. researchgate.netnih.gov | Enhanced by PKC-mediated phosphorylation of GluK2 (S846, S868). nih.gov | Strengthens inhibitory neurotransmission (hyperpolarizes EGABA). nih.gov |

| Neto2 (auxiliary subunit) | Increases total KCC2 abundance (along with GluK2). nih.gov | Interacts with KCC2 oligomers. nih.gov | Regulates KCC2-mediated Cl⁻ extrusion. nih.gov |

Structure-Activity Relationships of Kainic Acid Analogs

The unique neuroexcitatory profile of kainic acid has prompted extensive medicinal chemistry efforts to synthesize and evaluate analogs with improved potency or enhanced selectivity for specific kainate receptor subtypes. acs.org The systematic analysis of the structure-activity relationships (SAR) of these analogs, combined with structural biology insights, has provided a clearer understanding of the molecular requirements for ligand recognition and receptor activation or inhibition. acs.orgnih.gov

Computational and Crystallographic Analysis of Ligand Binding Domains

Understanding how kainic acid and its derivatives interact with KARs at a molecular level has been greatly advanced by X-ray crystallography and computational modeling. nih.gov These techniques have provided high-resolution views of the ligand-binding domain (LBD), which is a bilobed structure formed by two extracellular segments of the receptor subunit. nih.gov Agonist binding induces a closure of the LBD's two lobes, a conformational change that is believed to trigger the opening of the receptor's ion channel. nih.gov

Crystallographic studies of KAR LBDs in complex with various ligands have been instrumental. For instance, the crystal structure of the GluK2 LBD with kainate bound reveals how the ligand's carboxylate groups form hydrogen bonds with specific residues and water molecules, stabilizing the closed conformation. nih.gov In contrast, structures of the GluR5 LBD bound to selective antagonists, such as UBP302 and UBP310, show the LBD in a "hyperextended" open state, which prevents channel gating. nih.gov This demonstrates that the degree of domain closure is a key determinant of a ligand's functional activity (agonist, partial agonist, or antagonist).

Computational approaches, such as molecular dynamics (MD) simulations, complement these static crystal structures by providing a dynamic view of ligand-receptor interactions. scielo.org.mxjyu.fi MD simulations can predict how different analogs will behave, showing that full agonists maintain a closed LBD state, whereas partial agonists or antagonists may induce the LBD to open. nih.govjyu.fi These simulations have also highlighted the conformational flexibility of the KAR LBD, particularly for the GluK2 subunit, which can access both open and closed states even in its unbound (apo) form. nih.gov Furthermore, structural studies have identified allosteric binding sites for sodium and chloride ions at the dimer interface of the LBD, which stabilize the active dimer assembly and modulate receptor function. pnas.org

Design Principles for Novel Kainate Receptor Agonists and Antagonists

The structural and computational data have established key principles for the rational design of novel KAR ligands. acs.org The primary goal is often to achieve selectivity for a particular KAR subtype (e.g., GluK1 vs. GluK3) to create more precise pharmacological tools. researchgate.net

Agonist Design: The design of agonists focuses on creating molecules that can effectively "clamp" the LBD in its closed, active conformation. This typically requires a structure with appropriately positioned acidic groups (like the carboxylates in glutamate and kainic acid) that can interact with key residues in both lobes of the binding pocket. acs.orgarkat-usa.org The rigid pyrrolidine (B122466) ring of kainic acid pre-organizes these acidic groups, contributing to its high potency. Modifications to the C4 side chain of kainic acid have been a major focus, as this part of the molecule can be altered to fine-tune selectivity among KAR subtypes. acs.org

Antagonist Design: The development of competitive antagonists generally follows the principle of preventing the agonist-induced domain closure. nih.govacs.org This can be achieved in several ways:

Introducing bulky substituents: Adding larger chemical groups to the ligand can sterically hinder the LBD from closing.

Altering interaction points: Designing molecules that bind in a different orientation or fail to make the key contacts necessary for domain closure can lead to antagonism. nih.gov

Stabilizing the open conformation: Some antagonists are designed to bind preferentially to and stabilize the open or "hyperextended" state of the LBD. nih.gov

Quinoxalinediones and willardiine derivatives are two classes of compounds that have been successfully developed as KAR antagonists based on these principles. nih.govmdpi.com

Selectivity Profiling of Kainic Acid Derivatives for Receptor Subtypes

Achieving subtype selectivity is a significant challenge due to the high degree of homology within the ligand-binding sites of the different KAR subunits. acs.org However, subtle differences in amino acid residues within the binding pocket can be exploited to design selective ligands. acs.org Extensive pharmacological screening of kainic acid derivatives has led to the identification of compounds with distinct selectivity profiles.

For example, quinoxalinedione-based antagonists have yielded compounds with high selectivity for specific subtypes. LU97175 preferentially binds to GluK3 homomeric receptors, while other derivatives like BSF 91594 show over 100-fold selectivity for the GluK1 subunit over other KAR subtypes. nih.gov Another potent and highly selective GluK1 antagonist is LY466195, which demonstrates over 100-fold selectivity for GluK1 compared to other KAR and AMPA receptors. nih.gov More recently, a bicyclic pyrimidine-2,4-dione analog was developed that showed a remarkable 400-fold higher affinity for GluK1 over the AMPA receptor subunit GluA2. encyclopedia.pub

Similarly, modifications to the kainic acid scaffold itself have produced selective agonists. Derivatives of (S)-2-carboxy-3-carboxymethyl-4-isopropenylpyrrolidine (CPAA), which lack the C4 side chain but feature other modifications, have shown selectivity for the GluK3 subtype. acs.org The discovery of domoic acid analogs, such as LBG20304, has led to the first ligands with high affinity and selectivity for the GluK5 subunit. mcgill.ca This growing library of subtype-selective compounds provides invaluable tools for dissecting the specific physiological roles of different KARs.

Table 3: Selectivity Profiles of Representative Kainate Receptor Ligands

| Compound Name | Type | Primary Target Subtype(s) | Key Selectivity Notes |

|---|---|---|---|

| LY382884 | Antagonist | GluK5-containing receptors | Used to demonstrate the role of GluK5 in mossy fiber LTP. researchgate.net |

| LY466195 | Antagonist | GluK1 | >100-fold selectivity for GluK1 over other KAR and AMPA subtypes. nih.gov |

| LU97175 | Antagonist | GluK3 | Preferentially binds to GluK3 over GluK1, GluK2, GluK5, and AMPA receptors. nih.govencyclopedia.pub |

| UBP310 | Antagonist | GluR5 (GluK1) | High selectivity for GluR5/GluK1 over GluR2 (AMPA) and GluR6 (GluK2). nih.gov |

| MSVIII-19 | Antagonist | GluK1 | A neodysiherbaine derivative with strong and selective antagonism at GluK1. encyclopedia.pub |

| LBG20304 | Agonist (low activity) | GluK5 | >40-fold selectivity for GluK5 over GluK1-3 subtypes. mcgill.ca |

Role of Kainate Receptors in Synaptic Plasticity

Kainate receptors play multifaceted and critical roles in synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov While the functions of NMDA and AMPA receptors in plasticity are well-established, KARs contribute in more subtle but essential ways, participating in both long-term potentiation (LTP) and long-term depression (LTD). imrpress.comportlandpress.comcsic.es

Long-Term Potentiation (LTP): The most well-characterized role for KARs in LTP is at the mossy fiber-CA3 synapse in the hippocampus. royalsocietypublishing.org This form of LTP is independent of NMDA receptors. Instead, its induction is triggered by the activation of presynaptic KARs containing the GluK5 subunit. researchgate.netroyalsocietypublishing.org Selective antagonists for GluK5-containing receptors, such as LY382884, block the induction of mossy fiber LTP, confirming the essential role of these presynaptic KARs. researchgate.netroyalsocietypublishing.org In addition to this presynaptic function, postsynaptic KARs can also induce LTP. This pathway involves a metabotropic (non-ionotropic) action of KARs that activates G proteins and Protein Kinase C, leading to an increase in the surface expression of AMPA receptors and structural growth of dendritic spines. nih.gov

Long-Term Depression (LTD): Kainate receptors are also key players in several forms of LTD. In the perirhinal cortex, an activity-dependent LTD of KAR-mediated synaptic transmission (termed EPSCKA LTD) has been described. core.ac.uknih.gov The induction of this LTD is distinct from AMPA receptor LTD; it requires calcium influx through KARs themselves and subsequent calcium release from intracellular stores, a process that involves PKC and the PDZ protein PICK1. core.ac.uknih.gov At mossy fiber synapses, a form of LTD of KAR-mediated currents can be induced that involves the downregulation of KARs containing the GluK5 subunit. researchgate.netjneurosci.org

Furthermore, KARs can bidirectionally regulate the plasticity of AMPA receptors. While transient activation of KARs can lead to LTP, sustained activation of GluK2-containing KARs can trigger a novel form of LTD by promoting the endocytosis of surface AMPA receptors. biorxiv.org This demonstrates that KARs are not merely passive channels but are dynamic modulators that can either strengthen or weaken synapses depending on the pattern of neural activity and the specific signaling pathways engaged.

Modulation of Long-Term Potentiation (LTP) and Depression (LTD)

Long-term potentiation (LTP) and long-term depression (LTD) are fundamental processes of synaptic plasticity, believed to be the cellular basis of learning and memory. Kainate receptors are key players in modulating these phenomena in various brain regions, including the hippocampus and cortex. csic.esmdpi.com

The involvement of KARs in LTP and LTD is complex and often depends on the specific synapse and the subtypes of KARs present. csic.es For instance, at the mossy fiber-CA3 synapses in the hippocampus, activation of presynaptic KARs containing the GluK1 subunit is crucial for the induction of a form of LTP that is independent of NMDA receptors. csic.estorvergata.it This KAR-dependent LTP is associated with an enhancement of glutamate release. frontiersin.orgimrpress.com

Conversely, KARs also participate in LTD. In the CA1 region of the hippocampus, a form of LTD at the entorhinal inputs is dependent on KAR activation. csic.es Furthermore, depending on the level of activation, KARs can bidirectionally regulate the surface expression of AMPA receptors, another type of glutamate receptor, to induce either LTP or LTD. biorxiv.org This modulation can occur through both ionotropic and metabotropic signaling pathways. biorxiv.org

Table 1: Role of Kainate Receptors in Synaptic Plasticity

| Brain Region/Synapse | Type of Plasticity | Role of KARs | KAR Subunit(s) Implicated | Mechanism |

|---|---|---|---|---|

| Hippocampus (Mossy Fiber-CA3) | LTP | Induction | GluK1 | Presynaptic enhancement of glutamate release |

| Hippocampus (CA1) | LTD | Induction | Not specified | Postsynaptic mechanisms |

| Hippocampus (CA1) | LTP/LTD | Bidirectional Regulation | GluK2 | Modulation of AMPA receptor surface expression |

| Anterior Cingulate Cortex | LTP | Modulation | GluK1 | Not fully elucidated |

Presynaptic Regulation of Neurotransmitter Release (GABAergic and Glutamatergic)

One of the most well-documented roles of kainate receptors is their presynaptic modulation of both inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmitter release. researchgate.net This regulation is often bidirectional, with the outcome—facilitation or inhibition—depending on factors such as agonist concentration and the specific KAR subunits involved. imrpress.com

GABAergic Transmission:

Presynaptic KARs are present on the terminals of GABAergic interneurons and can significantly influence inhibitory synaptic transmission. nih.gov In some instances, activation of these receptors leads to an increase in GABA release. nih.govresearchgate.net For example, in hippocampal CA1 interneurons, kainate application enhances the frequency of miniature inhibitory postsynaptic currents (mIPSCs), indicating a higher probability of GABA release. nih.gov This effect is thought to be mediated by an ionotropic mechanism, where calcium influx through the KAR channel directly triggers vesicle fusion. jneurosci.org

However, in other contexts, KAR activation can inhibit GABA release. mdpi.com This inhibitory effect often involves a metabotropic signaling pathway, independent of the receptor's ion channel function, and can be mediated by G-proteins and protein kinase C (PKC). mdpi.compnas.org

Glutamatergic Transmission:

The modulation of glutamate release by presynaptic KARs is particularly complex and has been extensively studied at hippocampal synapses. frontiersin.orgimrpress.com A biphasic effect is often observed:

Low concentrations of kainate (typically < 100 nM) can facilitate glutamate release. frontiersin.orgimrpress.com This facilitation is often mediated by a metabotropic mechanism involving adenylate cyclase and protein kinase A (PKA). frontiersin.org

High concentrations of kainate (> 100 nM) tend to depress glutamate release. frontiersin.orgimrpress.com This depression can be mediated by either ionotropic mechanisms, leading to depolarization of the nerve terminal and subsequent inactivation of voltage-gated calcium channels, or by metabotropic pathways involving G-proteins. researchgate.netfrontiersin.org

Table 2: Presynaptic Modulation of Neurotransmitter Release by Kainate Receptors

| Neurotransmitter | Effect of KAR Activation | Proposed Mechanism(s) | Brain Region Example |

|---|---|---|---|

| GABA | Enhancement | Ionotropic (Ca2+ influx) | Hypothalamus physiology.org |

| GABA | Inhibition | Metabotropic (G-protein/PKC dependent) | Hippocampus mdpi.com |

| Glutamate | Facilitation (low agonist concentration) | Metabotropic (AC/PKA dependent) | Hippocampus (Mossy Fiber-CA3) frontiersin.org |

| Glutamate | Inhibition (high agonist concentration) | Ionotropic (terminal depolarization), Metabotropic (G-protein dependent) | Hippocampus (Mossy Fiber-CA3) frontiersin.org |

Postsynaptic Modulation of Neuronal Excitability

In addition to their presynaptic roles, kainate receptors are also located postsynaptically, where they contribute to the excitatory postsynaptic potential (EPSP) and modulate neuronal excitability. researchgate.netnih.gov While the contribution of KARs to the fast component of the EPSP is generally smaller than that of AMPA receptors, they generate a slow-depolarizing current that can have a significant impact on the firing properties of a neuron. mdpi.comnih.gov

This slow KAR-mediated EPSP can influence synaptic integration, the process by which a neuron sums up all incoming synaptic inputs to determine whether it will fire an action potential. nih.gov By providing a prolonged depolarization, postsynaptic KARs can bring the neuron closer to its firing threshold, thereby increasing its excitability and making it more likely to respond to subsequent inputs. mdpi.com

Furthermore, in some neurons, such as the CA1 pyramidal cells of the hippocampus, the activation of postsynaptic KARs can lead to a marked increase in the firing frequency of action potentials. mdpi.com This effect can be mediated by the inhibition of hyperpolarizing currents, a process that involves G-protein and PKC signaling, highlighting another instance of the metabotropic function of these versatile receptors. mdpi.com

The lateral mobility of KARs at the postsynaptic membrane is also a key factor in their function. nih.gov Following activation by glutamate, KARs can become trapped at the synapse, a process that is crucial for the modulation of short-term synaptic plasticity. nih.gov

Kainate receptors are far more than simple ion channels; they are sophisticated modulators of synaptic function. Through their involvement in long-term plasticity, their intricate presynaptic control of both excitatory and inhibitory neurotransmitter release, and their postsynaptic influence on neuronal excitability, KARs play a vital role in shaping the dynamic communication within neural circuits. The diverse signaling mechanisms employed by these receptors, encompassing both ionotropic and metabotropic actions, underscore their complexity and importance in brain function.

Molecular and Cellular Mechanisms of Kainic Acid Induced Neurobiological Phenomena

Mechanisms of Kainic Acid-Induced Excitotoxicity

Excitotoxicity induced by kainic acid is a multi-faceted process involving the overactivation of glutamate (B1630785) receptors and subsequent downstream pathological events.

Glutamate Receptor Overactivation and Ionic Imbalance

Kainic acid is a structural analog of the excitatory neurotransmitter glutamate and a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors. nih.govnih.gov The binding of kainic acid to these receptors leads to their overstimulation, causing prolonged depolarization of neuronal membranes. nih.gov This persistent depolarization disrupts the normal ionic gradients across the neuronal membrane.

The overactivation of AMPA/kainate receptors results in an excessive influx of sodium (Na+) ions and, to a lesser extent, calcium (Ca2+) ions into the neuron. frontiersin.org This massive influx of positive ions leads to a significant disruption of the electrochemical balance, causing the neuron to become hyperexcitable. The compromised activity of ion pumps like the Na+/K+ ATPase, due to energy depletion, further exacerbates this ionic imbalance. frontiersin.org

Intracellular Calcium Overload and Dysregulation

A hallmark of kainic acid-induced excitotoxicity is the pathological increase in intracellular calcium concentration ([Ca2+]i). nih.govvalasciences.com This calcium overload stems from multiple sources. The direct influx through overactivated kainate and AMPA receptors is a primary contributor. explorationpub.com Additionally, the sustained membrane depolarization triggers the opening of voltage-dependent calcium channels (VDCCs), allowing further Ca2+ entry from the extracellular space. researchgate.netfrontiersin.org

Kainic acid also induces the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). nih.gov This dysregulation of calcium homeostasis is a critical event, as elevated intracellular calcium levels activate a host of downstream detrimental pathways that ultimately lead to neuronal cell death. valasciences.comsemanticscholar.org The neuron's capacity to buffer and extrude excess calcium is overwhelmed, leading to a sustained state of calcium overload. semanticscholar.org

Reactive Oxygen Species Generation and Oxidative Stress Pathways

The excitotoxic cascade initiated by kainic acid is intimately linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. nih.govmdpi.com The overactivation of glutamate receptors and the resulting calcium overload contribute significantly to ROS production. nih.gov One major source of ROS is the mitochondria, where the disruption of the electron transport chain leads to the formation of superoxide (B77818) radicals. nih.govresearchgate.net

Another key pathway involves the activation of NADPH oxidase (NOX) enzymes, which are significant producers of ROS in the central nervous system. frontiersin.org Kainic acid administration has been shown to increase the expression of NOX enzymes, contributing to oxidative damage. frontiersin.orgresearchgate.net This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA, further propagating neuronal injury. nih.gov Studies have shown that antioxidants can attenuate the neuronal damage induced by kainic acid, highlighting the critical role of oxidative stress in its neurotoxicity. mdpi.com

Mitochondrial Dysfunction and Bioenergetic Collapse

Mitochondria are central to the pathology of kainic acid-induced neurotoxicity. nih.gov The excessive intracellular calcium is taken up by mitochondria, leading to mitochondrial calcium overload. frontiersin.org This disrupts the mitochondrial membrane potential and impairs the function of the electron transport chain, leading to a decline in ATP production and a state of bioenergetic collapse. nih.gov

The impaired mitochondrial function also exacerbates ROS production, creating a vicious cycle of mitochondrial damage and oxidative stress. nih.govresearchgate.net Kainic acid has been shown to cause damage to mitochondrial structure and function, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. frontiersin.org This release is a critical step in initiating the intrinsic pathway of apoptosis. Furthermore, kainic acid can induce the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane, which can lead to mitochondrial swelling and rupture.

Endoplasmic Reticulum Stress and Unfolded Protein Response

The endoplasmic reticulum (ER) is another key organelle implicated in kainic acid-induced neurotoxicity. The disruption of calcium homeostasis and the accumulation of unfolded or misfolded proteins due to oxidative stress can trigger ER stress. nih.govnih.gov In response to ER stress, the cell activates a signaling network known as the unfolded protein response (UPR). frontiersin.org

The UPR is mediated by three main sensor proteins in the ER membrane: IRE1 (inositol-requiring enzyme 1), PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6). frontiersin.orgresearchgate.net Initially, the UPR aims to restore ER homeostasis by reducing protein translation and increasing the production of chaperone proteins to aid in protein folding. frontiersin.org However, under conditions of prolonged or severe ER stress, as induced by kainic acid, the UPR can switch from a pro-survival to a pro-apoptotic response. frontiersin.org This involves the activation of pro-apoptotic factors such as CHOP (C/EBP homologous protein) and caspase-12. nih.govfrontiersin.org Studies have shown that kainic acid treatment leads to increased expression of ER stress markers like GRP78 (glucose-regulated protein 78) and CHOP. frontiersin.orgfrontiersin.org

Activation of Calcium-Dependent Enzymes (e.g., Calpains)

The sustained elevation of intracellular calcium activates a variety of calcium-dependent enzymes that contribute to neuronal damage. frontiersin.org Among these, the calpains, a family of calcium-dependent cysteine proteases, play a significant role in kainic acid-induced neurotoxicity. mdpi.comjneurosci.org

The overactivation of calpains leads to the proteolytic degradation of various cellular proteins, including cytoskeletal components like spectrin (B1175318) and microtubule-associated proteins (MAPs), as well as key enzymes and signaling proteins. koreamed.orgnih.gov The breakdown of these structural proteins disrupts neuronal integrity and contributes to the morphological changes observed in dying neurons. koreamed.org Research has demonstrated that kainic acid administration leads to increased calpain activity, as evidenced by the accumulation of spectrin breakdown products. jneurosci.orgnih.gov The activation of calpains is considered a crucial event that links calcium overload to the execution of neuronal death. jneurosci.org

| Mechanism | Key Molecular Players/Events | Primary Consequence |

| Glutamate Receptor Overactivation | AMPA/kainate receptors, Na+ influx | Neuronal hyperexcitability, ionic imbalance |

| Intracellular Calcium Overload | Voltage-gated calcium channels, ER calcium release | Activation of downstream death pathways |

| Reactive Oxygen Species Generation | Mitochondria, NADPH oxidase (NOX) | Oxidative damage to cellular components |

| Mitochondrial Dysfunction | Mitochondrial calcium uptake, Cytochrome c release, MPTP opening | Bioenergetic collapse, apoptosis initiation |

| Endoplasmic Reticulum Stress | IRE1, PERK, ATF6, CHOP, Caspase-12 | Unfolded protein response, apoptosis |

| Activation of Calcium-Dependent Enzymes | Calpains | Degradation of cytoskeletal and other proteins |

Signaling Pathways Leading to Programmed Cell Death (Apoptosis)

Kainic acid-induced excitotoxicity initiates programmed cell death, or apoptosis, through a complex interplay of signaling pathways. A primary event is the overactivation of kainate receptors, a subtype of ionotropic glutamate receptors, leading to excessive calcium (Ca2+) influx into neurons. frontiersin.orgnih.gov This intracellular Ca2+ overload is a critical trigger for several downstream apoptotic cascades.

One significant pathway involves the activation of calpains, a family of calcium-dependent proteases. frontiersin.org Elevated intracellular Ca2+ activates calpains, which in turn contribute to mitochondrial dysfunction and the breakdown of cytoskeletal and membrane proteins, ultimately leading to apoptosis. frontiersin.org

Furthermore, kainic acid-induced Ca2+ influx can cause stress in the endoplasmic reticulum (ER), another crucial organelle involved in protein synthesis and calcium homeostasis. frontiersin.org ER stress can trigger the unfolded protein response (UPR), and if the stress is prolonged or severe, it can initiate apoptotic signaling.

The Fas/FasL signaling pathway has also been implicated in kainic acid-induced apoptosis. sld.cu Increased expression of the Fas receptor (also known as CD95 or APO-1) and its ligand, FasL, on neurons has been observed following kainic acid administration. sld.cunih.gov The binding of FasL to Fas activates a death domain, leading to the activation of a cascade of caspases, which are key executioner enzymes in apoptosis. sld.cu

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the mitochondrial pathway of apoptosis. sld.cumedigraphic.com Following kainic acid exposure, an increased expression of Bax and a decreased expression of Bcl-2 have been reported, shifting the balance towards apoptosis. medigraphic.com This leads to the release of cytochrome c from the mitochondria into the cytosol, which then activates the caspase cascade. imrpress.com

The tumor suppressor protein p53 is another key player in this process. Its activation has been linked to both apoptotic and autophagic mechanisms of cell death following kainic acid-induced excitotoxicity. sld.cumedigraphic.com

The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the JNK3 isoform which is predominantly expressed in the hippocampus, is also critically involved in neuronal death following kainic acid administration. imrpress.com Activation of the JNK pathway has been shown to be a key event in the process of neuronal apoptosis in this model. imrpress.com

Key Signaling Molecules in Kainic Acid-Induced Apoptosis:

| Molecule | Role in Apoptosis | Research Finding |

|---|---|---|

| Calpain | Calcium-dependent protease that contributes to mitochondrial dysfunction and cytoskeletal breakdown. frontiersin.org | Increased activity in response to kainic acid-induced Ca2+ accumulation. frontiersin.org |

| Fas/FasL | Receptor-ligand system that initiates an extrinsic apoptotic pathway. sld.cu | Enhanced expression of Fas (CD95/APO-1) is observed after kainic acid administration. nih.gov |

| Bax | Pro-apoptotic protein that promotes mitochondrial membrane permeabilization. medigraphic.com | Upregulation of Bax expression is associated with kainic acid-induced apoptosis. medigraphic.com |

| Bcl-2 | Anti-apoptotic protein that inhibits mitochondrial-mediated apoptosis. medigraphic.com | Downregulation of Bcl-2 expression is associated with kainic acid-induced apoptosis. medigraphic.com |

| p53 | Tumor suppressor protein that can induce apoptosis and autophagy. sld.cumedigraphic.com | p53 induction contributes to excitotoxic neuronal death. medigraphic.com |

| JNK3 | Kinase that plays a key role in neuronal death pathways. imrpress.com | Disruption of the JNK3 gene provides neuroprotection against kainic acid. imrpress.com |

| Caspases | Family of proteases that execute the final stages of apoptosis. sld.cuimrpress.com | Kainic acid can activate caspase-3, though some studies suggest a limited role. imrpress.comnih.gov |

Mechanisms of Necrotic Cell Death

In addition to apoptosis, kainic acid can also induce necrotic cell death, a more rapid and inflammatory form of cell demise. While apoptosis is a programmed and controlled process, necrosis is characterized by cell swelling, membrane rupture, and the release of intracellular contents into the surrounding tissue.

Studies have shown that kainic acid-induced seizures can lead to the appearance of necrotic neurons. sld.cumedigraphic.comnih.govsld.cu These neurons exhibit characteristic features of necrosis, such as nuclear pyknosis (chromatin condensation) and cytoplasmic vacuolization, which includes swollen and disrupted mitochondria. nih.gov

The primary trigger for necrosis in this context is the massive and uncontrolled influx of Ca2+ and other ions, leading to a severe disruption of cellular homeostasis. nih.gov This ionic imbalance causes mitochondrial swelling and dysfunction, leading to a rapid depletion of ATP, the cell's primary energy source. medcraveonline.comnih.gov The energy deficit further exacerbates the situation by impairing the function of ion pumps, perpetuating membrane depolarization and leading to a vicious cycle of excitotoxicity. sld.cu

Interestingly, some studies have reported that neurons undergoing necrosis following kainic acid-induced status epilepticus can still exhibit internucleosomal DNA cleavage, a hallmark traditionally associated with apoptosis. sld.cunih.govsld.cu This suggests that there might be an overlap or a continuum between apoptotic and necrotic cell death pathways in this model of neurodegeneration. nih.gov

Kainic Acid-Mediated Inflammatory Responses in Neural Tissue

The neurotoxic effects of kainic acid are not limited to direct neuronal damage but also involve a significant inflammatory response within the neural tissue. This neuroinflammation is characterized by the activation of glial cells and the production of various inflammatory mediators.

Glial Cell Activation (Astrogliosis and Microglial Activation)

Kainic acid administration leads to the robust activation of both astrocytes and microglia, the resident immune cells of the central nervous system. nih.govresearchgate.netsemanticscholar.org This activation, known as astrogliosis and microglial activation, is a hallmark of kainic acid-induced neurodegeneration. nih.govresearchgate.net

Activated microglia, which are the primary immune effector cells in the brain, undergo morphological changes and proliferate in response to neuronal injury. frontiersin.org Following kainic acid injection, there is an early and sustained activation of microglia. nih.govsemanticscholar.org These activated microglia can have both detrimental and beneficial roles. On one hand, they can release pro-inflammatory cytokines and reactive oxygen species that contribute to neuronal damage. medcraveonline.com On the other hand, they can also release neurotrophic factors that may promote neuronal survival. oup.com

Astrogliosis, the activation and proliferation of astrocytes, is another prominent feature. nih.govresearchgate.net It is characterized by an increased expression of glial fibrillary acidic protein (GFAP). nih.govnih.govresearchgate.net Activated astrocytes can produce a variety of molecules, including cytokines, chemokines, and neurotrophic factors, that modulate the inflammatory environment and neuron-glia communication. nih.gov

Production and Release of Pro-Inflammatory Cytokines and Chemokines

A key component of the inflammatory response triggered by kainic acid is the production and release of pro-inflammatory cytokines and chemokines. d-nb.info Activated glial cells, particularly microglia and astrocytes, are major sources of these inflammatory molecules. medcraveonline.comnih.govresearchgate.net

Studies have shown that kainic acid administration leads to an increased expression of several pro-inflammatory cytokines, including:

In addition to cytokines, various chemokines, such as CCL2 and CCL3, are also upregulated, which can attract immune cells to the site of injury and further amplify the inflammatory cascade. medrxiv.org

Pro-inflammatory Molecules in Kainic Acid-Induced Neuroinflammation:

| Molecule | Source | Role in Neuroinflammation |

|---|---|---|

| IL-1β | Activated microglia and astrocytes. aging-us.comd-nb.info | Promotes inflammation and can exacerbate neuronal damage. aging-us.com |

| TNF-α | Activated microglia and astrocytes. medcraveonline.comfrontiersin.org | Has complex roles, potentially both protective and detrimental. medcraveonline.comaphrc.org |

| IL-6 | Activated microglia and astrocytes. d-nb.infomedrxiv.org | Contributes to the inflammatory response following seizures. d-nb.infomedrxiv.org |

| CCL2/CCL3 | Glial cells. medrxiv.org | Chemoattractants that can recruit immune cells to the site of injury. medrxiv.org |

Role of Nitric Oxide Pathways in Kainic Acid Effects

Nitric oxide (NO), a signaling molecule produced by nitric oxide synthase (NOS), plays a significant role in kainic acid-induced neurotoxicity. medcraveonline.comahajournals.org There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). ahajournals.org

Following kainic acid administration, there is an increase in NOS activity. ahajournals.org Studies using genetic and pharmacological approaches have revealed distinct roles for the different NOS isoforms. ahajournals.org

The detrimental effects of NO are often mediated by its reaction with superoxide radicals to form peroxynitrite, a highly reactive and damaging molecule that can lead to oxidative stress and neuronal injury. jneurosci.org

Kainic Acid Effects on Neurotrophic Factor Signaling

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Kainic acid administration can significantly alter the expression and signaling of these crucial molecules.

One of the most studied neurotrophic factors in this context is the nerve growth factor (NGF) . Kainic acid has been shown to decrease NGF levels in the hippocampus, which is associated with neuronal damage. mdpi.com The signaling of NGF occurs through its high-affinity receptor, TrkA. mdpi.comnih.gov Interestingly, studies in developing cortical neurons have shown that kainic acid stimulation can actually increase the expression and phosphorylation of TrkA, suggesting a potential compensatory or protective mechanism. nih.gov This process appears to involve the activation of phospholipase C (PLC) and an increase in intracellular calcium. nih.gov

Another important neurotrophic factor is the brain-derived neurotrophic factor (BDNF) . Kainic acid administration can induce an increase in BDNF expression in certain hippocampal regions. scielo.br This upregulation of BDNF may be a response to the neuronal hyperactivity and could have long-term effects on synaptic plasticity and neuronal survival. scielo.br However, the precise role of increased BDNF in the context of excitotoxicity is complex and may depend on the specific neuronal population and the timing of its expression.

The precursor to NGF, proNGF , can have opposing effects to mature NGF, promoting apoptosis by binding to the p75 neurotrophin receptor (p75NTR). mdpi.com Kainic acid has been found to increase the levels of proNGF in the hippocampus. mdpi.com

The regulation of neurotrophic factor levels is also influenced by matrix metalloproteinases (MMPs), enzymes that can process pro-neurotrophins into their mature forms or degrade them. For instance, MMP-7 can process proNGF into mature NGF, while MMP-9 can degrade NGF. mdpi.com Kainic acid has been shown to decrease MMP-7 expression and increase MMP-9 expression, further contributing to the reduction in mature NGF levels. mdpi.com

Modulation of Nerve Growth Factor (NGF) Pathways

Kainic acid exposure significantly modulates the Nerve Growth Factor (NGF) signaling pathway, a critical system for neuronal survival, differentiation, and growth. mdpi.com Research indicates that kainic acid-induced excitotoxicity is associated with decreased levels of NGF in the brain, contributing to neuronal damage. mdpi.com The precursor of NGF, proNGF, is released during neuronal activity and is subsequently converted to mature NGF by matrix metalloproteinase 7 (MMP-7). mdpi.com Any unbound NGF is then degraded by matrix metalloproteinase 9 (MMP-9). mdpi.com Studies have shown that kainic acid administration decreases the expression of MMP-7 while increasing the expression of proNGF and MMP-9 in the hippocampus. mdpi.com

The neuroprotective effects of certain compounds against kainic acid-induced toxicity highlight the importance of the NGF pathway. For instance, piperine (B192125) has been shown to protect hippocampal neurons by upregulating the NGF/TrkA/Akt/GSK3β signaling cascade. mdpi.comresearchgate.net This involves increasing the expression of NGF and its high-affinity receptor, TrkA. mdpi.com The activation of TrkA subsequently stimulates downstream pathways, including protein kinase B (Akt) and glycogen (B147801) synthase kinase 3β (GSK3β), which are crucial for promoting cell survival. mdpi.comresearchgate.net Kainic acid has been observed to decrease the phosphorylation of Akt and GSK3β, an effect that can be reversed by interventions that bolster the NGF pathway. mdpi.com

Furthermore, in primary cultures of hippocampal neurons, kainic acid-mediated increases in NGF mRNA levels can be eliminated by calcium channel blockers, indicating a calcium-dependent mechanism. jneurosci.org The activation of adenylate cyclase by forskolin (B1673556) can enhance the effect of kainic acid on NGF mRNA levels, suggesting a role for the cAMP system in this regulatory process. jneurosci.org

Table 1: Impact of Kainic Acid on NGF Pathway Components

| Component | Effect of Kainic Acid | Reference |

|---|---|---|

| NGF Level | Decrease | mdpi.com |

| proNGF Expression | Increase | mdpi.com |

| MMP-7 Expression (proNGF processing) | Decrease | mdpi.com |

| MMP-9 Expression (NGF degradation) | Increase | mdpi.com |

| TrkA/Akt/GSK3β Pathway Activation | Decrease | mdpi.com |

| NGF mRNA Level | Increase (calcium-dependent) | jneurosci.org |

Impact on other Neurotrophic Factor Systems

Kainic acid also exerts a significant influence on other neurotrophic systems, most notably the Brain-Derived Neurotrophic Factor (BDNF) pathway. BDNF is crucial for neuronal survival, plasticity, and development. frontiersin.org Following kainic acid-induced excitotoxicity, both BDNF mRNA and protein levels are upregulated in the hippocampus and neocortex. nih.govnih.gov This increase in BDNF protein becomes maximal 24 hours after the insult and is directly related to the severity of seizure activity. nih.gov The upregulation of BDNF is mediated by non-NMDA type glutamate receptors, as it can be blocked by antagonists like DNQX. nih.gov

Mechanistically, kainic acid treatment can induce inflammasome activation, leading to the production of interleukin-1β (IL-1β) and BDNF. aging-us.com This process involves the activation of NLRP3 and NF-κB, with kainate receptors (KARs) like Grik1 and Grik3 acting upstream. aging-us.com In astrocytes, norepinephrine (B1679862) can cause a marked elevation of BDNF mRNA, an effect that is further enhanced by glutamate receptor agonists like kainic acid. jneurosci.org Interestingly, while endogenous BDNF levels rise post-insult, the infusion of exogenous BDNF does not appear to be neuroprotective and may even exacerbate the injury to CA3 pyramidal neurons. nih.gov This suggests a complex, and not purely beneficial, role for elevated BDNF in the context of kainic acid-induced neurodegeneration. nih.gov

Table 2: Kainic Acid's Effect on BDNF Signaling

| Molecule/Pathway | Effect of Kainic Acid | Mediating Factors | Reference |

|---|---|---|---|

| BDNF mRNA | Upregulation | Non-NMDA receptors | nih.gov |

| BDNF Protein | Increase | Seizure severity, Inflammasome activation (NLRP3, NF-κB) | aging-us.comnih.gov |

| Full-length TrkB Receptor | Unchanged | N/A | nih.gov |

| Truncated TrkB Receptor | Increase | N/A | nih.gov |

Kainic Acid Impact on Neuronal Structural and Functional Integrity

The excitotoxic cascade initiated by kainic acid leads to significant and often permanent alterations in the structural and functional integrity of neurons. These changes encompass dendritic and axonal remodeling, cytoskeletal protein modifications, and damage to the genetic material within the cell.

Dendritic Spine Maturation and Synaptic Remodeling

Kainic acid profoundly affects the intricate architecture of dendrites and their spines, which are fundamental for synaptic plasticity. nih.gov Studies using animal models have demonstrated that a single injection of kainic acid can trigger a significant morphogenetic response in dentate gyrus granule cells, leading to a progressive increase in dendritic thickness and length, as well as a higher number of dendritic spines. nih.gov However, the effects can be complex; prolonged overexpression of Elmo1, a gene whose expression is induced by kainic acid, has been shown to decrease dendritic spine density and alter spine shape in cultured hippocampal neurons. d-nb.infonih.gov

The motility of dendritic spines, a key aspect of synaptic plasticity, is also affected. nih.gov The impact of kainic acid on spine motility appears to be dependent on the developmental stage of the brain and the duration of exposure. nih.gov For example, prolonged treatment with kainic acid significantly increases spine motility at early developmental stages more so than in adolescent mice. nih.gov This suggests that the effect of kainic acid on dendritic spine motility is predominantly time-dependent. nih.gov

At the molecular level, kainic acid-induced injury leads to a reduction in the levels of crucial synapse-associated proteins. mdpi.com These include presynaptic proteins like synaptobrevin, synapsin-1, and SNAP-25, as well as the postsynaptic protein PSD-95, all of which are essential for maintaining synaptic structure and transmission. mdpi.com

Axonal Integrity and Mossy Fiber Sprouting

Kainic acid administration causes significant damage to axonal integrity, leading to degeneration and fragmentation. researchgate.net This excitotoxic effect is characterized by the beading and fragmentation of neurites. researchgate.net In cultured neurons, kainic acid treatment leads to a quantifiable increase in axon degeneration and loss. researchgate.net

A hallmark of kainic acid-induced hippocampal damage is the phenomenon of mossy fiber sprouting. nih.govfrontiersin.org Mossy fibers are the axons of dentate gyrus granule cells. Following the kainic acid-induced death of neurons in the CA3 region and hilus of the hippocampus, these mossy fiber axons undergo a dramatic structural reorganization. nih.govjneurosci.org They sprout collaterals that extend into the inner molecular layer of the dentate gyrus, forming new, aberrant recurrent excitatory circuits by synapsing with other granule cells. jneurosci.orgjneurosci.org This synaptic reorganization is thought to contribute to the long-term hyperexcitability of the hippocampus observed in models of temporal lobe epilepsy. nih.govjneurosci.org This process appears to be intrinsic to the hippocampus, as it can be replicated in organotypic hippocampal slice cultures treated with kainic acid. nih.gov

Alterations in Tau Protein Phosphorylation and Aggregation

Kainic acid-induced excitotoxicity is strongly linked to the hyperphosphorylation of the microtubule-associated protein tau. frontiersin.orgnih.gov This pathological modification is a key feature of several neurodegenerative diseases, including Alzheimer's disease. frontiersin.org Following kainic acid administration, a sustained increase in tau phosphorylation is observed at multiple sites, including Ser199, Ser202, Thr205, and Ser396. frontiersin.orgoup.commdpi.com This hyperphosphorylation disrupts the normal function of tau in promoting microtubule assembly and stability, contributing to neuronal degeneration. frontiersin.org

Several signaling pathways are implicated in this process. Kainic acid treatment activates major tau kinases, such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase-3β (GSK-3β). frontiersin.orgmdpi.com The activation of these kinases is a direct contributor to the observed tau hyperphosphorylation. frontiersin.org Furthermore, kainic acid induces endoplasmic reticulum (ER) stress, which acts upstream of GSK-3β and CDK5 activation. frontiersin.orgnih.gov ER stress can activate calpain, a calcium-dependent protease, which in turn contributes to the activation of these tau kinases. frontiersin.org Another pathway involves inflammasome activation, where kainic acid-induced production of interleukin-1β (IL-1β) can also promote tau phosphorylation. nih.gov While kainic acid induces hyperphosphorylation, its direct effect on promoting the formation of larger tau aggregates or neurofibrillary tangles is a complex area of research. researchgate.net

DNA Damage and DNA Repair Pathway Activation

The neurotoxic effects of kainic acid extend to the neuronal nucleus, causing significant DNA damage. sld.cunih.gov Seizures induced by kainic acid lead to the formation of 8-hydroxyl-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, as well as single- and double-stranded DNA breaks in various brain regions, including the hippocampus, thalamus, and amygdala/piriform cortex. capes.gov.br This DNA damage is considered an early event that can initiate a cascade leading to cell death. capes.gov.br The damage can be detected within hours of kainic acid exposure. mefst.hr